molecular formula C13H16F3NO B13421990 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine

Cat. No.: B13421990
M. Wt: 259.27 g/mol
InChI Key: ZTESJRHPNQFZOH-UHFFFAOYSA-N
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Description

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methoxyphenylpiperidine with a trifluoromethylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of reagents and catalysts can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity. These features make it distinct from other similar compounds and valuable in various research and industrial applications .

Biological Activity

4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H16F3N
Molecular Weight281.29 g/mol
IUPAC NameThis compound
CAS NumberNot specified in results

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit activity against various targets, particularly in the context of neuropharmacology and infectious diseases.

  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against Mycobacterium tuberculosis, although detailed studies are required to confirm its efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

A structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For instance:

  • Substituent Variations : Changes in the trifluoromethyl or methoxy groups can significantly alter the compound's potency and selectivity against specific biological targets.
  • Analog Development : Research has focused on developing analogs of this compound to enhance its therapeutic profile while minimizing side effects.

Study on Antitubercular Activity

A high-throughput screening study identified this compound as part of a series with promising antitubercular activity. The study involved:

  • Screening Methodology : Approximately 100,000 compounds were screened against Mycobacterium tuberculosis, leading to the identification of several active chemotypes.
  • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating potential as a lead compound for further development against tuberculosis .

Neuropharmacological Research

In neuropharmacological contexts, this compound has been evaluated for its effects on neurotransmitter systems:

  • Serotonin Receptors : Studies have indicated that it may act as a modulator at serotonin receptors, which are crucial for mood regulation and could have implications for treating depression and anxiety disorders .
  • Animal Models : Efficacy was assessed using animal models, where alterations in behavior correlated with receptor modulation were observed.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3

InChI Key

ZTESJRHPNQFZOH-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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